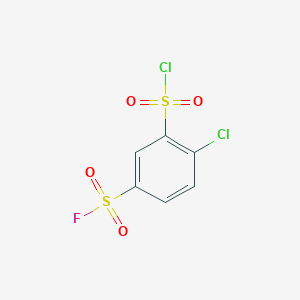

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride

Description

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2FO2S . It has an average mass of 229.056 Da and a monoisotopic mass of 227.921478 Da . It is also known by other names such as 2-Chlor-5-fluorbenzolsulfonylchlorid in German, Chlorure de 2-chloro-5-fluorobenzènesulfonyle in French, and 2-chloro-5-fluorobenzene-1-sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride consists of a benzene ring substituted with a chloro group, a fluoro group, and a sulfonyl chloride group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride is a solid substance . It has a melting point of 41-44 °C . More detailed physical and chemical properties such as its solubility, density, and refractive index are not available in the sources.Scientific Research Applications

Synthesis of Pesticides and Herbicides

A novel synthesis approach for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is reported, showcasing its utility in the synthesis of key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate. This intermediate is crucial for the preparation of pesticides, including herbicidal agents such as juthiacet-methyl. The study demonstrates an alternative synthesis route to overcome the challenges associated with the high cost and difficult preparation of starting materials traditionally used for these compounds (Xiao-hua Du et al., 2005).

Radical Addition Reactions

Efficient Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes have been induced by visible light. This method leverages fluoroalkylsulfonyl chlorides as a source of fluorinated radicals, adding fluoroalkyl groups to unsaturated carbonyl compounds to produce α-chloro-β-fluoroalkylcarbonyl products in excellent yields. Such processes facilitate diverse functionalization of products and are pivotal in synthesizing compounds with potential applications in various domains, including materials science and pharmaceuticals (Xiaojun Tang & W. R. Dolbier, 2015).

Synthesis of Fluoronitrobenzenesulfonyl Chlorides

The synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, previously unreported, is detailed, showing the preparation from difluoronitrobenzenes through a regioselective reaction. This synthesis route provides a foundation for developing novel compounds with potential applications in chemical synthesis, pharmaceuticals, and potentially as intermediates in the production of agrochemicals (Sergey Zhersh et al., 2010).

Development of Sulfonyl Fluoride Hubs

A novel class of sulfonyl fluoride hubs, β-chloro alkenylsulfonyl fluorides (BCASF), was introduced through radical chloro-fluorosulfonyl difunctionalization of alkynes. These compounds exhibit versatile reactivities, allowing a series of transformations while maintaining the sulfonyl fluoride group intact. This development marks a significant advancement in the synthesis of complex sulfonyl fluorides, which are crucial in various fields, including drug discovery and chemical biology (Xingliang Nie et al., 2021).

properties

IUPAC Name |

4-chloro-3-chlorosulfonylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAMMSNSYXURNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20317026 | |

| Record name | 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride | |

CAS RN |

79005-54-2 | |

| Record name | NSC310166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79005-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)